4-(Hydroxymethyl)-5-methoxy-2-phenylphenol
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Overview
Description
4-(Hydroxymethyl)-5-methoxy-2-phenylphenol is a multifaceted organic compound characterized by its phenolic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-5-methoxy-2-phenylphenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol derivatives and appropriate halides.
Halogenation: The phenol derivative undergoes halogenation to introduce a halogen atom at the desired position.
Substitution Reactions: Subsequent substitution reactions replace the halogen with a hydroxymethyl group.
Methoxylation: Finally, methoxylation introduces the methoxy group at the appropriate position.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)-5-methoxy-2-phenylphenol can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the phenol group to quinones or other oxidized forms.
Reduction: Reduction reactions can reduce the compound to its corresponding alcohol or other reduced forms.
Substitution: Substitution reactions can replace functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Derivatives with different functional groups replacing the original ones.
Scientific Research Applications
4-(Hydroxymethyl)-5-methoxy-2-phenylphenol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in biological processes.
Pathways: It modulates signaling pathways related to inflammation, oxidative stress, and cellular metabolism.
Comparison with Similar Compounds
4-(Hydroxymethyl)-5-methoxy-2-phenylphenol is compared with similar compounds to highlight its uniqueness:
Similar Compounds: Other phenolic compounds with similar structures, such as 4-hydroxybenzaldehyde and 4-hydroxyamphetamine.
Uniqueness: Its specific combination of hydroxymethyl and methoxy groups, along with the phenyl ring, distinguishes it from other compounds in terms of reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H14O3 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
4-(hydroxymethyl)-5-methoxy-2-phenylphenol |
InChI |
InChI=1S/C14H14O3/c1-17-14-8-13(16)12(7-11(14)9-15)10-5-3-2-4-6-10/h2-8,15-16H,9H2,1H3 |
InChI Key |
UTMGIAJITOJPBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CO)C2=CC=CC=C2)O |
Origin of Product |
United States |
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